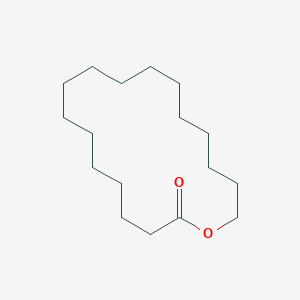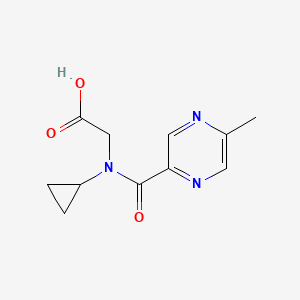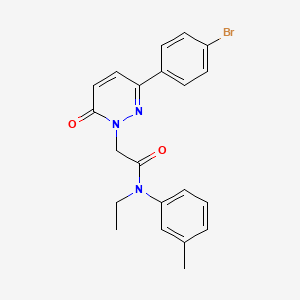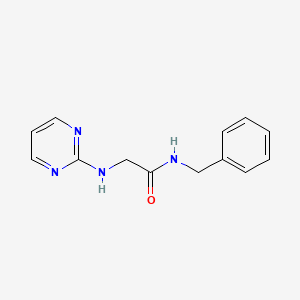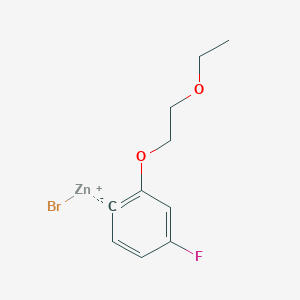
2-(2-Ethoxyethoxy)-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2-ethoxyethoxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2-ethoxyethoxy)-4-fluorophenyl bromide+Zn→2-(2-ethoxyethoxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of continuous flow technology also enhances safety and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction proceeds at moderate temperatures (50-80°C) to form the desired coupled product.
Substitution Reactions: These reactions often require a polar aprotic solvent like THF and a base, such as potassium tert-butoxide, to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific substrates used. In Negishi coupling, the product is typically a biaryl or a substituted alkene, while in substitution reactions, the product is a substituted aromatic compound.
Scientific Research Applications
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyethoxy)-4-fluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, coordinating with the substrate and facilitating the nucleophilic attack by the phenyl group. This results in the formation of a new carbon-carbon bond, with the zinc bromide byproduct being removed in the process.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)-5-fluorophenylmagnesium bromide: This Grignard reagent is similar in structure but uses magnesium instead of zinc. It is also used in nucleophilic addition and substitution reactions.
2-(2-Ethoxyethoxy)-5-methylphenylmagnesium bromide: Another Grignard reagent with a methyl group instead of a fluorine atom, used for similar purposes in organic synthesis.
Uniqueness
2-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide is unique due to the presence of the zinc atom, which provides different reactivity and selectivity compared to magnesium-based reagents. The fluorine atom also imparts unique electronic properties, enhancing the compound’s reactivity in certain transformations.
Properties
Molecular Formula |
C10H12BrFO2Zn |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(2-ethoxyethoxy)-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO2.BrH.Zn/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;;/h3-4,8H,2,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HOKOUMBHTLRYHD-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



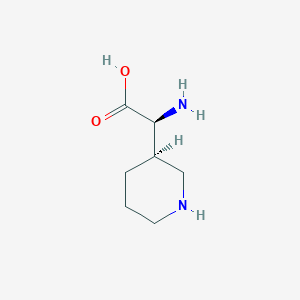
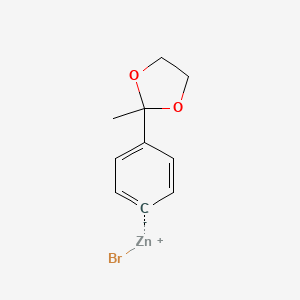

![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
